Cas no 106650-56-0 ((±)-Sibutramine)

Sibutramine is chemically named 1- (4-chlorophenyl) - N, N-dimethyl- Α- (2-methylpropyl) cyclobutylamine is a white crystalline powder, CAS No.: 106650-56-0, molecular formula: c17h26cln. it is mainly used for the treatment of obesity< Br>
(±)-Sibutramine structure
(±)-Sibutramine structure
Product Name:(±)-Sibutramine
CAS No:106650-56-0
Molecular Formula:C17H26ClN
Molecular Weight:279.848
CID:62630
PubChem ID:5210

(±)-Sibutramine Properties

Names and Identifiers

    • Sibutramine
    • [1-[1-(4-CHLORO-PHENYL)-CYCLOBUTYL]-3-METHYL-BUTYL]-DIMETHYL-AMINE
    • 1-[1-(4-chlorophenyl)cyclobutyl]-n,n,3-trimethyl-butan-1-amine
    • AKOS NCG1-0015
    • RALOXIFEN
    • RALOXIFENE
    • Sibutraminebase
    • S-Sibutramine
    • N,N,3-DIMETHYL-1-[1-(4-CHLOROPHENYL)CYCLOBUTYL]-3-METHYLBUTYLAMINE (SIBUTRAMINE BASE)
    • Babutramine
    • SIBERIANGINSENG.PE
    • LQ-5
    • (±)-Sibutramine
    • 1-(1-(4-Chlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine
    • SibutramineHydrochloride
    • (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine)
    • Butramin
    • Medaria
    • Meridia
    • N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
    • N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine
    • Reductil
    • Sibutramina
    • Sibutramina [Spanish]
    • Sibutraminum
    • Sibutraminum [Latin]
    • SXP2774
    • RaceMic sibutraMine
    • jinyangbase
    • 1-(4-Chlorophenyl)-N,N-dimethyl-alpha-(2-methylpropyl)cyclobutanemethanamine
    • AC-15773
    • KBio2_007644
    • AKOS022060500
    • DTXSID1023578
    • UNII-WV5EC51866
    • BDBM84742
    • AB00949538-11
    • Spectrum4_001137
    • BCP08127
    • Sibutramine hydrochloride
    • D08513
    • (.+/-.)-1-(p-Chlorophenyl)-.alpha.-isobutyl-N,N-dimethylcyclobutanemethylamine
    • CHEBI:9137
    • NS00005033
    • WV5EC51866
    • STK802066
    • Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-alpha-(2-methylpropyl)-
    • BRD-A23359898-003-11-8
    • KBioGR_001653
    • CCG-101166
    • BBL010956
    • KBio2_002508
    • SIBUTRAMINE [INN]
    • Cf-alli
    • Spectrum5_001440
    • MLS001066619
    • AB00949538_12
    • Spectrum_001961
    • Sibutramine (INN)
    • (+/-)-Sibutramine
    • Sibutramine [INN:BAN]
    • HMS2052P05
    • SCHEMBL2955
    • Spectrum2_001686
    • KBio2_005076
    • BTS 54 524
    • KBioSS_002516
    • NC00416
    • CAS_106650-56-0
    • AKOS004119970
    • 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
    • HMS2272C06
    • SIBUTRAMINE [WHO-DD]
    • HMS2090N17
    • KBio3_001957
    • (+/-)-1-(P-CHLOROPHENYL)-.ALPHA.-ISOBUTYL-N,N-DIMETHYLCYCLOBUTANEMETHYLAMINE
    • Spectrum3_001009
    • BSPBio_002737
    • BRD-A23359898-003-10-0
    • MLS001401362
    • HMS3394P05
    • SMR000238156
    • {1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}dimethylamine
    • HSDB 7209
    • NCGC00092357-02
    • CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-N,N-DIMETHYL-.ALPHA.-(2-METHYLPROPYL)-
    • 1-(4-CHLOROPHENYL)-N,N-DIMETHYL-.ALPHA.-(2-METHYLPROPYL)CYCLOBUTANEMETHANAMINE
    • DEA No. 1675
    • GTPL2586
    • SIBUTRAMINE [MI]
    • Butramin (TN)
    • SPBio_001612
    • CHEMBL1419
    • Q424151
    • SIBUTRAMINE [VANDF]
    • 106650-56-0
    • NSC_5210
    • DB01105
    • SBI-0206737.P001
    • C07247
    • NCGC00092357-04
    • MDL: MFCD00865450
    • InChIKey: UNAANXDKBXWMLN-UHFFFAOYSA-N
    • Inchi: 1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3
    • SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Computed Properties

  • Exact Mass: 315.15231
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 279.1753775g/mol
  • Heavy Atom Count: 19
  • Complexity: 275
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • LogP: 4.73800
  • PSA: 3.24
  • Water Partition Coefficient: 2.9 mg/mL
  • Boiling Point: 342.6±25.0 °C at 760 mmHg
  • Melting Point: 191-192 ºC
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C
  • Flash Point: 161.0±23.2 °C
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)
  • Color/Form: White crystalline powder
  • Solubility: dissolve in water
  • Density: 1.0±0.1 g/cm3

(±)-Sibutramine Related Literature